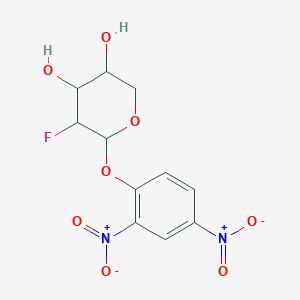![molecular formula C21H25NO B12090205 rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)
rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HW 173 is a chemical compound known for its specific affinity for sigma receptors. It is the (trans)-isomer and has a molecular formula of C21H25NO with a molecular weight of 307.43 . Sigma receptors are involved in various physiological and pathological processes, making HW 173 a compound of interest in scientific research.
Méthodes De Préparation
The synthesis of HW 173 involves several steps, typically starting with the preparation of the appropriate precursors. The synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods for HW 173 are not widely documented, but they likely involve standard organic synthesis techniques, including purification and crystallization processes .
Analyse Des Réactions Chimiques
HW 173 undergoes various chemical reactions, including:
Oxidation: HW 173 can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert HW 173 into its reduced forms.
Substitution: HW 173 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Applications De Recherche Scientifique
HW 173 has several scientific research applications, particularly due to its affinity for sigma receptors:
Chemistry: Used as a reference compound in studies involving sigma receptors.
Biology: Investigated for its role in modulating cellular processes through sigma receptor interaction.
Medicine: Explored for potential therapeutic applications in treating neurological disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting sigma receptors
Mécanisme D'action
The mechanism of action of HW 173 involves its interaction with sigma receptors. Sigma receptors are proteins that modulate various cellular functions, including ion channel activity, neurotransmitter release, and cell survival. HW 173 binds to these receptors, influencing their activity and downstream signaling pathways. This interaction can lead to changes in cellular processes, making HW 173 a valuable tool in studying sigma receptor functions .
Comparaison Avec Des Composés Similaires
HW 173 is unique due to its specific affinity for sigma receptors. Similar compounds include:
Haloperidol: An antipsychotic drug that also binds to sigma receptors but has a broader range of targets.
Pentazocine: An analgesic that interacts with sigma receptors but has different pharmacological effects.
DTG (1,3-Di-o-tolylguanidine): A sigma receptor ligand used in research but with different binding properties compared to HW 173. The uniqueness of HW 173 lies in its high specificity and affinity for sigma receptors, making it a preferred choice for studies focused on these receptors
Propriétés
Formule moléculaire |
C21H25NO |
|---|---|
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
4-benzyl-9-methoxy-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline |
InChI |
InChI=1S/C21H25NO/c1-23-18-11-9-17-10-12-21-19(20(17)14-18)8-5-13-22(21)15-16-6-3-2-4-7-16/h2-4,6-7,9,11,14,19,21H,5,8,10,12-13,15H2,1H3 |
Clé InChI |
NSGMNJDNHSTYBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CCC3C2CCCN3CC4=CC=CC=C4)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


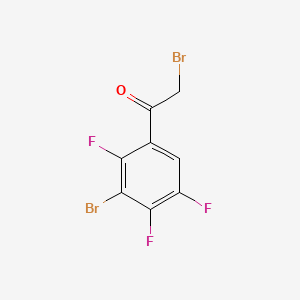




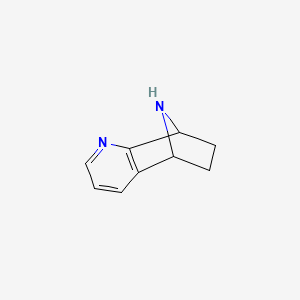

![GlcNAcbeta(1-4)[Fucalpha(1-6)]GlcNAc](/img/structure/B12090178.png)
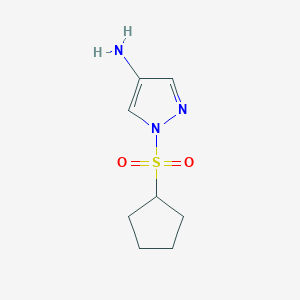
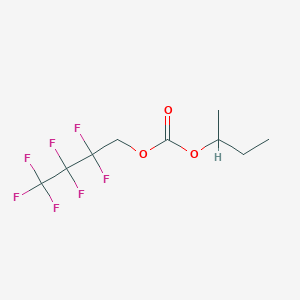
![3-{[(5-Methylfuran-2-yl)methyl]amino}propan-1-ol](/img/structure/B12090190.png)
![Tert-butyl-dimethyl-[(2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12090197.png)

